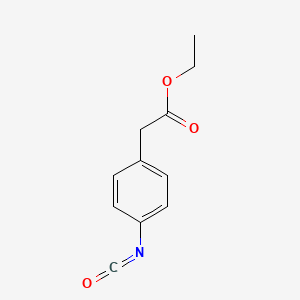
4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride” is a chemical compound with the molecular formula C10H11NO2 . It is also known by several synonyms such as “1-(2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone” and “1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one” among others .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been reported in several studies . One common method involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .Molecular Structure Analysis
The molecular structure of “4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride” includes a benzoxazine ring, which is a heterocyclic compound containing a benzene ring fused to an oxazine ring . The InChI key for this compound is RQPSXXZUVYCRIR-UHFFFAOYSA-N .Chemical Reactions Analysis
Benzoxazine derivatives have been found to exhibit strong potassium channel-activating effects . They have also been tested for their inhibitory activities on human topoisomerase I .Physical And Chemical Properties Analysis
The compound has a molecular weight of 177.20 g/mol . It has a XLogP3-AA value of 1, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The topological polar surface area is 29.5 Ų .Scientific Research Applications
Proton Exchange Membranes in Fuel Cells
A novel sulfonic acid-containing benzoxazine monomer was synthesized for use in direct methanol fuel cells. This polymer membrane, derived from the monomer, demonstrated high proton conductivity and low methanol permeability, highlighting its potential as an effective proton exchange membrane. The synthesis process involved Mannich and acidizing reactions, using sodium 4-hydroxybenzenesulfonate, 4,4′-diaminodiphenylmethane, and paraformaldehyde. The membrane's properties, including its mechanical strength and stability, were extensively evaluated, suggesting its suitability for fuel cell applications (Yao et al., 2014).
Antibacterial Activity
Research into 1,4-Benzoxazine analogues revealed their potential as antibacterial agents. These compounds were synthesized through Mannich bases from O-Amino Phenol and Maleic Anhydride, showing good activity against various bacterial strains such as E. coli, Staphylococcus aureus, and others. This study provides a foundation for developing benzoxazine-based antibacterial agents, contributing to the search for new treatments for bacterial infections (Kadian, Maste, & Bhat, 2012).
High-Performance Polymeric Materials
The synthesis and characterization of novel aromatic polyamide-hydrazides containing sulfone-ether linkages, derived from benzoxazine precursors, were explored for their potential in creating high-performance materials. These polymers, synthesized from 4-amino-3-hydroxy benzhydrazide and various benzoyl chlorides, exhibited excellent solubility, mechanical strength, and thermal stability. Their unique properties, including hydrophilicity and thermal cyclodehydration to poly(1,3,4-oxadiazolyl-benzoxazoles), suggest their applicability in advanced material applications such as membranes and high-strength fibers (Mohamed & Fahmy, 2009).
Advanced Synthesis Techniques
Efficient synthesis methods for N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine derivatives were developed, showcasing the versatility of benzoxazine chemistry. These methods involved cyclization of 2-aminophenols with 1,2-dibromoethane and subsequent acylation, leading to compounds with potential applications in medicinal chemistry and material science due to their unique structural properties (Fu et al., 2012).
Mechanism of Action
properties
IUPAC Name |
4-acetyl-2,3-dihydro-1,4-benzoxazine-6-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4S/c1-7(13)12-4-5-16-10-3-2-8(6-9(10)12)17(11,14)15/h2-3,6H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMZXQIJEDEIAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC2=C1C=C(C=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649238 |
Source


|
| Record name | 4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017791-37-5 |
Source


|
| Record name | 4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344411.png)
![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)
![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)
![5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344414.png)




![1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1344424.png)

